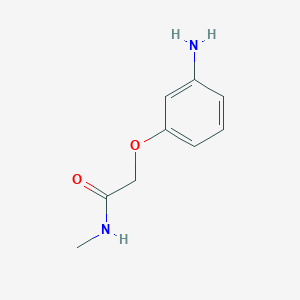

2-(3-aminophenoxy)-N-methylacetamide

Übersicht

Beschreibung

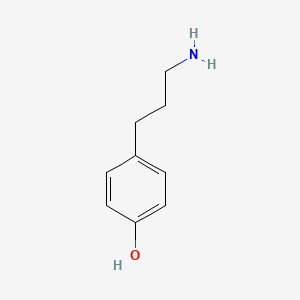

“2-(3-aminophenoxy)-N-methylacetamide” seems to be a compound that contains an amine group and a phenoxy group. It’s structurally similar to “methyl 2-(3-aminophenoxy)acetate”, which has a molecular weight of 181.19 .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, poly(imide siloxane) copolymers were synthesized through a condensation reaction of pyromellitic dianhydride (PMDA), 2, 20-bis[4-(3-aminophenoxy)phenyl] sulfone (m-BAPS), and polydimethyl siloxane .

Wissenschaftliche Forschungsanwendungen

Quantum Chemistry and Spectroscopy

- DFT-Calculated IR Spectrum: Density Functional Theory (DFT) was used to analyze the infrared spectrum of N-methylacetamide, focusing on amide I, II, and III bands. This research aids in understanding the formation of amide infrared spectra, beneficial in fields like organic chemistry, analytical chemistry, and chemical biology (Ji et al., 2020).

Medicinal Chemistry

- Anticonvulsant Activity: A study on functionalized amino acids including derivatives of N-methylacetamide showed significant anticonvulsant activity. This demonstrates the potential therapeutic applications of these compounds in medicine (Kohn et al., 1991).

Biochemistry

- Radioreceptor Assays: N-methylacetamide derivatives have been used in radioreceptor assays to measure serum drug levels in clinical trials, showcasing their utility in biochemistry and pharmacology (Stern, 1984).

Organic Synthesis

- Chemoselective Acetylation: Research on the chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using catalysts highlights the significance of N-methylacetamide in organic synthesis, especially in the production of pharmaceuticals (Magadum & Yadav, 2018).

Molecular Structure Analysis

- X-Ray Studies of Disorder: An X-ray electron density study of N-Methylacetamide showed static disorder, offering insights into the configuration of biologically important molecules (Hamzaoui & Baert, 1994).

Chemical Physics

- Ab Initio Molecular Dynamics: Studies using ab initio molecular dynamics simulations to compute the infrared shifts in the amide I band due to the binding of cations to aqueous N-methylacetamide have been conducted, contributing to our understanding of specific ion effects on proteins (Pluhařová et al., 2014).

Pharmacology

- Metabolism Studies: Research on the metabolism of compounds like N-methylformamide and N-methylacetamide in rats provided insights into their biotransformation pathways, important for drug development and toxicology (Barnes & Ranta, 1972).

High-Temperature Chemistry

- Kinetics of Amide Hydrolysis: Studies on the hydrolysis kinetics and mechanism of N-substituted amides like N-methylacetamide in high-temperature water have implications for understanding chemical reactions in extreme conditions (Duan, Dai, & Savage, 2010).

Wirkmechanismus

Zukünftige Richtungen

While specific future directions for “2-(3-aminophenoxy)-N-methylacetamide” were not found, similar compounds have been used in the development of spacecraft with long-servicing life in low earth orbit (LEO), high-temperature resistant polymer films with long-term atomic oxygen (AO) resistant features .

Eigenschaften

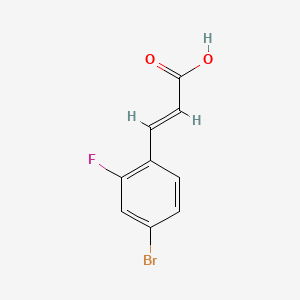

IUPAC Name |

2-(3-aminophenoxy)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c1-11-9(12)6-13-8-4-2-3-7(10)5-8/h2-5H,6,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZKIDTIYOGQEBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)COC1=CC=CC(=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B3145451.png)

![4-Pyrimidinamine, 2-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-5-fluoro-](/img/structure/B3145499.png)